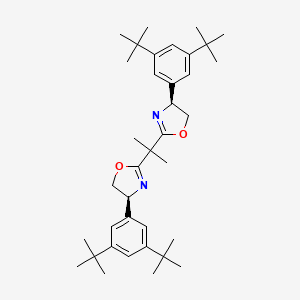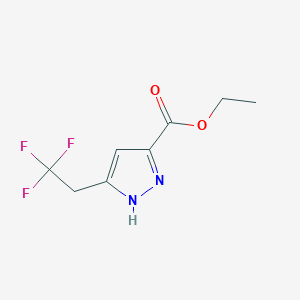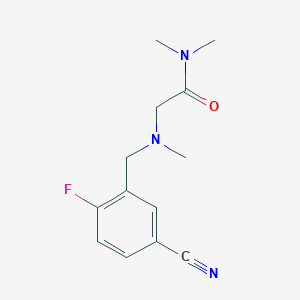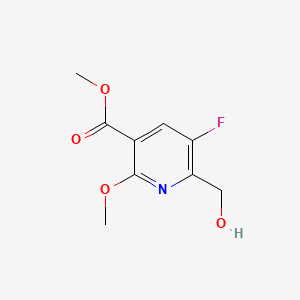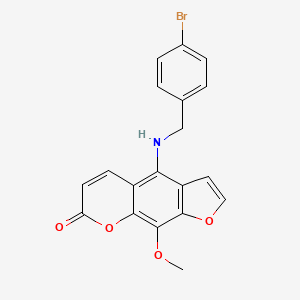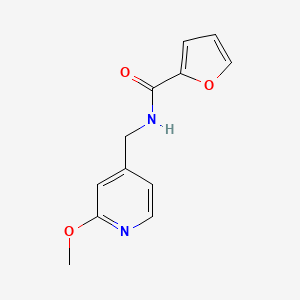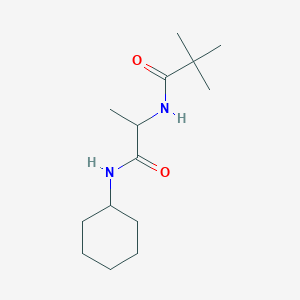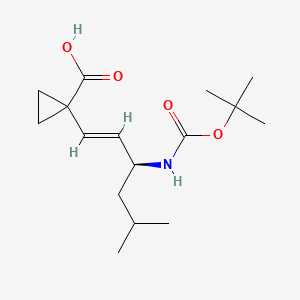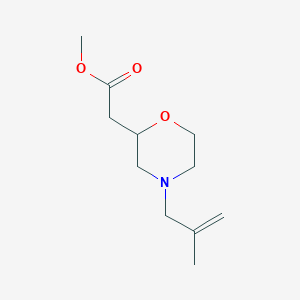
Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate is a chemical compound with the molecular formula C11H19NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a morpholine ring substituted with a methylallyl group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate typically involves the reaction of morpholine derivatives with appropriate reagents. One common method involves the use of 1,2-amino alcohols as starting materials. These amino alcohols undergo a sequence of coupling, cyclization, and reduction reactions to form the desired morpholine derivative . The reaction conditions often include the use of α-haloacid chlorides and transition metal catalysts to facilitate the formation of the morpholine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized morpholine derivatives .
Scientific Research Applications
Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(morpholin-2-yl)acetate: A closely related compound with a similar structure but lacking the methylallyl group.
Morpholine derivatives: Other derivatives of morpholine with different substituents on the ring, such as alkyl or aryl groups.
Uniqueness
Methyl 2-(4-(2-methylallyl)morpholin-2-yl)acetate is unique due to the presence of the methylallyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 2-[4-(2-methylprop-2-enyl)morpholin-2-yl]acetate |
InChI |
InChI=1S/C11H19NO3/c1-9(2)7-12-4-5-15-10(8-12)6-11(13)14-3/h10H,1,4-8H2,2-3H3 |
InChI Key |
ZHZCYGOHAQWKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1CCOC(C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)

![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)
